Codeine citrate
Description
Properties
CAS No. |
5913-73-5 |
|---|---|
Molecular Formula |
C24H29NO10 |
Molecular Weight |
491.5 g/mol |
IUPAC Name |
(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C18H21NO3.C6H8O7/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-6,11-13,17,20H,7-9H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t11-,12+,13-,17-,18-;/m0./s1 |
InChI Key |
ZFOSIHQKVUYFLN-FFHNEAJVSA-N |
SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Other CAS No. |
5913-73-5 |
Origin of Product |
United States |
Chemical Synthesis and Structural Modifications of Codeine
Biosynthetic Pathways of Codeine Analogues in Natural Sources
The biosynthesis of codeine in the opium poppy is a complex enzymatic process that is part of the larger benzylisoquinoline alkaloid (BIA) pathway. royalsocietypublishing.orgfrontiersin.org This pathway begins with the amino acid L-tyrosine and proceeds through several key intermediates to produce morphine, codeine, and other related alkaloids. frontiersin.orgchinesechemsoc.org
The central precursor to the morphinan (B1239233) alkaloids is (S)-reticuline, which is isomerized to (R)-reticuline. royalsocietypublishing.org The key steps leading from (R)-reticuline to codeine are as follows:
Phenol (B47542) Coupling: The enzyme salutaridine (B1681412) synthase (SalSyn), a cytochrome P450-dependent enzyme, catalyzes the intramolecular C-C phenol coupling of (R)-reticuline to form salutaridine. royalsocietypublishing.org
Reduction and Cyclization: Salutaridine is then reduced by salutaridine reductase (SalR) to 7(S)-salutaridinol. This intermediate undergoes cyclization to form thebaine, a critical branch-point intermediate in the pathway. royalsocietypublishing.org
Conversion of Thebaine to Codeinone (B1234495): Thebaine is converted to codeinone via a two-step process. First, thebaine 6-O-demethylase (T6ODM) demethylates thebaine to produce neopinone (B3269370). royalsocietypublishing.orgresearchgate.net Neopinone, a structural isomer of codeinone, is then enzymatically isomerized to codeinone by neopinone isomerase (NISO). researchgate.netacs.org The discovery of NISO was significant, as this isomerization was previously thought to occur spontaneously. researchgate.net
Formation of Codeine: Finally, the enzyme codeinone reductase (COR), which is NADPH-dependent, reduces the ketone group of codeinone to a hydroxyl group, yielding codeine. royalsocietypublishing.org
An alternative pathway exists where thebaine can be O-demethylated by the enzyme codeine O-demethylase (CODM) to form oripavine, which is subsequently reduced to morphine. royalsocietypublishing.org In addition to plants, engineered microbial platforms, such as the yeast Saccharomyces cerevisiae, have been developed to perform the biotransformation of thebaine into codeine and other semi-synthetic opioids. nih.gov
| Enzyme | Function in Codeine Biosynthesis |
| Salutaridine Synthase (SalSyn) | Catalyzes intramolecular phenol coupling of (R)-reticuline to form salutaridine. royalsocietypublishing.org |
| Salutaridine Reductase (SalR) | Reduces salutaridine to 7(S)-salutaridinol. royalsocietypublishing.org |
| Thebaine 6-O-demethylase (T6ODM) | Converts thebaine to neopinone. royalsocietypublishing.orgresearchgate.net |
| Neopinone Isomerase (NISO) | Isomerizes neopinone to codeinone. researchgate.netacs.org |
| Codeinone Reductase (COR) | Reduces codeinone to codeine. royalsocietypublishing.org |
| Codeine O-demethylase (CODM) | Converts thebaine to oripavine in an alternative pathway. royalsocietypublishing.org |
Advanced Synthetic Methodologies for Codeine and its Derivatives
The synthesis of codeine and its analogues has been a major focus of organic chemistry, leading to the development of both semi-synthetic and total synthetic routes.
Semi-synthesis, which uses naturally occurring alkaloids as starting materials, remains the primary source for many opioids.
From Morphine: The most common industrial method for producing codeine is the methylation of morphine, which is the most abundant alkaloid in opium. incb.orgakjournals.comnih.gov This process selectively adds a methyl group to the phenolic hydroxyl group at the C-3 position of the morphine molecule. akjournals.com
From Thebaine: Thebaine, though a minor constituent of opium, is a crucial starting material for many semi-synthetic opioids, particularly those with a 14-hydroxyl group like oxycodone. google.comclockss.org The increasing demand for these derivatives has spurred the cultivation of thebaine-rich poppy varieties. incb.org Due to the high demand for thebaine, practical synthetic routes from the more abundant codeine have been developed. One efficient method involves the methylation of the enolate of codeinone to produce thebaine. clockss.org
Total synthesis involves constructing the complex pentacyclic structure of codeine from simple chemical precursors. The first total synthesis of morphine was a landmark achievement by Gates in 1952, and subsequent research has focused on creating more efficient and practical routes. scielo.org.coresearchgate.net
Modern strategies for the total synthesis of codeine often employ advanced catalytic methods to construct the challenging morphinan core with high stereocontrol. Key reactions include:
Palladium-catalyzed reactions: Intramolecular Heck reactions and asymmetric allylic alkylations have been used to form key C-C bonds and establish the correct stereochemistry. researchgate.net
Radical Cyclization: Tandem radical cyclization strategies have been employed in the formal total synthesis of dihydroisocodeine and morphine. acs.org
Derivatization Strategies and Functional Group Transformations
The codeine molecule possesses several reactive sites, including the C-6 hydroxyl group, the C-7/C-8 double bond, the aromatic ring, and the N-17 tertiary amine, allowing for extensive structural modifications. nih.gov
C-14 Position: Natural opioids like codeine lack a substituent at the C-14 position. mdpi.com The introduction of a hydroxyl group at this position can significantly alter pharmacological activity and is a feature of potent analgesics like oxycodone. akjournals.com Direct allylic oxidation of codeine to introduce a 14-hydroxy group is challenging and typically results in low yields. google.com A more viable route starts from thebaine, where the C-8/C-14 diene system facilitates oxidation with reagents like hydrogen peroxide or m-chloroperbenzoic acid to form 14-hydroxycodeinone. google.comoup.com Biotransformation using the bacterium Pseudomonas putida M10 has also been shown to convert codeinone to 14α-hydroxycodeinone. oup.com
N-17 Position: The tertiary N-methyl group at position 17 is a common target for modification. The first step is typically N-demethylation to yield the secondary amine (a nor-derivative). researchgate.net The von Braun reaction, using cyanogen (B1215507) bromide, is a classic method for this transformation. chim.it A more modern approach involves the use of haloformate esters, such as α-chloroethyl chloroformate (ACE-Cl). researchgate.neteurekaselect.com The resulting norcodeine can then be functionalized by N-alkylation with various groups (e.g., allyl, n-propyl) to synthesize a library of new analogues. eurekaselect.com These modifications are significant, as the replacement of the N-methyl group with groups like N-allyl or N-cyclopropylmethyl in the related morphinan structure led to the development of opioid antagonists such as naloxone (B1662785) and naltrexone. mdpi.com
Codeine itself is considered a prodrug, as its analgesic effects are largely mediated by its primary metabolite, morphine, which is formed via O-demethylation in the liver by the CYP2D6 enzyme. nih.govwikipedia.org The synthesis of other prodrugs and conjugates is an active area of research aimed at modifying the molecule's properties.
Enol-Ester Conjugates: Research has explored the synthesis of prodrugs by creating conjugates at the C-6 position. For instance, the enol tautomer of hydrocodone (a codeine derivative) can be reacted with activated aryl carboxylic acids, such as benzoic acid, to form enol-ester conjugates. google.com
Glucuronide Conjugates: In vivo, codeine and its metabolites are primarily excreted as conjugates with glucuronic acid, such as codeine-6-glucuronide (B1240514). nih.gov
Derivatization for Analysis: For analytical techniques like gas chromatography (GC), which require volatile compounds, the hydroxyl groups of codeine are often derivatized. This is commonly achieved by reaction with silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or by forming esters with acid anhydrides like propionic anhydride. oup.commdpi.com
Advanced Analytical Methodologies for Codeine Citrate Characterization
Spectroscopic Techniques for Structural Elucidation and Quantification
Spectroscopic methods are instrumental in providing information about the molecular structure and concentration of codeine citrate (B86180) by measuring its interaction with electromagnetic radiation.
UV/VIS spectrophotometry is a well-established technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. nih.gov The benzene ring within the codeine structure contains a chromophore that absorbs UV radiation, allowing for its quantification. nih.gov
For the analysis of codeine as a single compound, its absorbance can be measured at a specific wavelength. For instance, in one study, the absorbance of codeine was measured at 284 nm after being dissolved in 0.1 M NaOH. nih.gov In another analysis of codeine in water samples, measurements were taken at 270 nm, achieving a detection limit of 18 μg/L after a preconcentration step. nih.gov
When codeine citrate is present in a mixture with other substances whose spectra overlap, derivative spectrophotometry can be employed to enhance resolution and facilitate quantification. nih.govmdpi.com This technique involves calculating the first or higher-order derivative of the absorbance spectrum with respect to wavelength. nih.gov By doing so, subtle spectral features are amplified, allowing for the separation of overlapping bands. For example, a second derivative UV spectroscopic method was developed for the simultaneous determination of paracetamol and caffeine in the presence of codeine. The optimal wavelengths for analysis were found to be 236 nm and 292 nm. iuh.edu.vn
Table 1: UV/VIS Spectrophotometric Parameters for Codeine Analysis
| Analyte(s) | Wavelength (nm) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Codeine | 284 | - | - | nih.gov |
| Codeine | 270 | 18 µg/L | - | nih.gov |
| Paracetamol and Caffeine (in presence of Codeine) | 236 and 292 | 0.07 mg/L (Paracetamol), 0.10 mg/L (Caffeine) | 0.23 mg/L (Paracetamol), 0.33 mg/L (Caffeine) | iuh.edu.vn |
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the molecular vibrations of this compound, offering a "fingerprint" for its identification and characterization.
FT-IR Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays bands corresponding to specific functional groups and structural features. In the FT-IR spectrum of codeine, characteristic peaks can be observed. For example, a broad peak around 3400 cm⁻¹ is attributed to the O-H stretching vibration. researchgate.net The C-H stretching modes of CH, CH₂, and CH₃ groups are typically found in the 3050–2800 cm⁻¹ region. researchgate.net Strong stretching vibrations for C-O and C-N bonds are observed in the 1000 to 1350 cm⁻¹ range. researchgate.net
Raman Spectroscopy
Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The normal Raman spectrum of codeine has been obtained and assigned with the aid of density functional theory (DFT). ojp.gov
Surface-Enhanced Raman Spectroscopy (SERS) is a powerful variation of Raman spectroscopy that significantly enhances the signal of molecules adsorbed onto a nanostructured metal surface. researchgate.net This technique allows for the detection of very low concentrations of an analyte. researchgate.net The SERS spectrum of codeine is notably different from its normal Raman spectrum, which is likely due to the interaction of the hydroxyl group with the gold surface, affecting the molecule's orientation and the enhancement of its vibrational modes. nih.gov
Table 2: Key Vibrational Band Assignments for Codeine
| Wavenumber (cm⁻¹) | Assignment | Technique | Reference |
| ~3400 | O-H stretching | FT-IR | researchgate.net |
| 3050-2800 | C-H stretching | FT-IR | researchgate.net |
| 1595 | B-ring CC stretching | SERS | nih.gov |
| 1435 | CH₃ bending | SERS | nih.gov |
| 1275 | General CCC bending | SERS | nih.gov |
| 630 | B-ring CC bending | SERS | nih.gov |
| 535 | A- plus B-ring CH out-of-plane bending | SERS | nih.gov |
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules and is also a powerful tool for assessing purity. azooptics.com ¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within the codeine molecule.
Quantitative ¹H NMR (qNMR) can be used to determine the purity of this compound by comparing the integral of a signal from the analyte to that of a certified internal standard of known purity. nist.govresearchgate.net This method is highly accurate and precise, with one study reporting a relative standard deviation of less than 0.2 percent. researchgate.net The use of desktop NMR spectrometers has also been explored for the analysis of drugs, including codeine, demonstrating the potential for this technique in more routine settings. nih.gov The methyl and benzyl ring peaks in the desktop NMR spectra of codeine have shown agreement with data from high-field 600 MHz ¹H NMR spectra. nih.gov
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with a separation technique like liquid chromatography (LC), it becomes a powerful tool for the identification and quantification of this compound, even in complex matrices.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a particularly specific and sensitive method for the analysis of codeine. nih.govnih.gov In this technique, the sample is first separated by LC, and then the analyte of interest is ionized and subjected to two stages of mass analysis. The first stage selects the parent ion of codeine, which is then fragmented, and the second stage analyzes the resulting fragment ions. This process, known as selected reaction monitoring (SRM), provides a high degree of certainty in the identification and quantification of the target compound. nih.gov LC-MS/MS methods have been developed for the simultaneous analysis of codeine and other opiates in various biological samples. nih.govrti.org
Table 3: Example LC-MS/MS Transitions for Opiate Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Codeine | 300 | 165 | researchgate.net |
| Morphine | 286 | 165 | researchgate.net |
Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for separating this compound from other components in a sample prior to its detection and quantification.
High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the quality control of pharmaceutical products. Reversed-phase HPLC (RP-HPLC) is a common mode used for the analysis of codeine.
The development of an RP-HPLC method involves optimizing several parameters, including the stationary phase (column), mobile phase composition, flow rate, and detector wavelength. A typical RP-HPLC method for codeine might use a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. jetir.org Detection is often performed using a UV detector at a wavelength where codeine exhibits significant absorbance, such as 254 nm. jetir.org
Method validation is a critical step to ensure that the analytical method is suitable for its intended purpose. Validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH) and includes the evaluation of parameters such as:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. For an RP-HPLC method, the linearity for codeine was established in the range of 20-100 μg/ml. researchgate.net
Accuracy: The closeness of the test results to the true value. This is often assessed by recovery studies, with one method showing a recovery of 100.34%. researchgate.net
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. In one RP-HPLC method, the LOD and LOQ for codeine were found to be 0.078 μg/ml and 0.239 μg/ml, respectively. jetir.org
Table 4: Example of a Validated RP-HPLC Method for Codeine Phosphate (B84403)
| Parameter | Result | Reference |
| Linearity Range | - | jetir.org |
| Correlation Coefficient (r²) | - | jetir.org |
| Accuracy (% Recovery) | 98.5-101% | semanticscholar.org |
| LOD | 0.078 µg/ml | jetir.org |
| LOQ | 0.239 µg/ml | jetir.org |
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Purity
Gas chromatography-mass spectrometry (GC-MS) is a powerful and highly sensitive technique for the definitive identification and quantification of codeine, particularly for trace analysis in complex matrices like biological samples. It combines the superior separation capabilities of gas chromatography with the highly specific detection and structural elucidation power of mass spectrometry.
For the analysis of opioids like codeine, which may not be sufficiently volatile or thermally stable, a derivatization step is often required prior to GC-MS analysis. This process converts the analyte into a more volatile and thermally stable derivative. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
The GC-MS analysis is typically performed using a capillary column, such as a HP-1MS column. The oven temperature is programmed to ramp up, allowing for the separation of different components in the sample based on their boiling points and interactions with the stationary phase. Helium is commonly used as the carrier gas.
For quantification, the mass spectrometer is often operated in the selected ion monitoring (SIM) mode. This involves monitoring specific fragment ions that are characteristic of the analyte, which significantly enhances the sensitivity and selectivity of the method. For codeine, transition ions such as 371 → 234 are used for quantitation. GC-MS methods have demonstrated linearity over concentration ranges of 2.5-1000 ng/mL with limits of detection as low as 1.0 ng/mL.
| Parameter | Description | Typical Conditions | Reference |
|---|---|---|---|
| Derivatization Agent | Chemical used to increase analyte volatility. | BSTFA + 1% TMCS; Propionic anhydride and pyridine (5:2) | |
| Column | The capillary column used for separation. | HP-1MS (30 m × 0.25 mm, 0.25 µm) | |
| Carrier Gas | Inert gas to move the sample through the column. | Helium at 1.0 mL/min | |
| Injection Mode | Method of sample introduction. | Splitless | |
| Temperature Program | Oven temperature profile during analysis. | Initial 100°C, ramp at 25°C/min to 280°C | |
| Ionization Mode | Method of ion generation in the mass spectrometer. | Electron Ionization (EI) | |
| Detection Mode | Mass spectrometer scan mode for quantification. | Selected Ion Monitoring (SIM), Multiple-Reaction Monitoring (MRM) |
Capillary Electrophoresis (CE) and Nano-Electrospray Ionization
Capillary electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their mass-to-charge ratio. When coupled with mass spectrometry, particularly through a nano-electrospray ionization (nano-ESI) interface, it becomes an exceptionally powerful tool for analyzing small molecules with high sensitivity.
The coupling of CE to MS presents challenges in maintaining a stable electrospray while completing the electrical circuit for the electrophoretic separation. Modern interfaces have overcome these issues. One such innovation is the sheathless interface, which utilizes a capillary with an integrated metal-coated or porous ESI emitter. This design establishes the electrical contact via a conductive liquid that touches the outer coated surface of the emitter, avoiding the generation of gas bubbles within the capillary that could disrupt the spray.
This true sheathless CE-MS setup offers several advantages:
High Sensitivity: The low flow rates inherent to both CE and nano-ESI result in highly efficient ionization and reduced sample consumption, enabling detection limits in the attomole range.
Robustness: Advanced interface designs have significantly improved the reproducibility and ruggedness of CE-MS systems, making them suitable for routine analysis.
Efficiency: CE provides very high separation efficiency, capable of resolving complex mixtures of structurally similar compounds.
While specific applications for this compound are not extensively detailed in the provided search results, the principles of CE-nano-ESI-MS are directly applicable. The technique's ability to separate polar and charged molecules makes it well-suited for the analysis of alkaloids like codeine, offering a high-sensitivity alternative to HPLC and GC methods.
Electrochemical Analysis Techniques for this compound
Electrochemical methods offer a sensitive, rapid, and cost-effective alternative to chromatographic techniques for the determination of codeine. These methods are based on the oxidation or reduction of the analyte at an electrode surface.
Voltammetry, particularly differential pulse voltammetry (DPV), is a widely used electrochemical technique for codeine analysis. DPV offers high sensitivity by minimizing the background charging current. The analysis involves applying a series of regular voltage pulses superimposed on a linear voltage ramp, and measuring the resulting current.
The oxidation of codeine on an electrode surface, typically a glassy carbon electrode (GCE), is the basis for its voltammetric determination. The electrochemical response is dependent on the pH of the supporting electrolyte, with acidic conditions often favoring the analysis. The oxidation process can be complex, involving the methoxy (B1213986), hydroxy, and tertiary amine groups of the codeine molecule.
To enhance sensitivity and selectivity, the surface of the working electrode is often modified. Various materials have been used to modify GCEs for codeine detection, including:
Nafion/Multi-Walled Carbon Nanotubes (MWCNTs)
Clay-modified screen-printed carbon electrodes
Boron-doped diamond film electrodes
Single-walled carbon nanotubes modified carbon ceramic electrodes
A DPV method using a GCE modified with a Nafion/MWCNTs composite in a phosphate buffer of pH 3.0 demonstrated a linear calibration range from 0.5 µM to 15 µM. With a preconcentration step, a detection limit as low as 4.5 µg⋅L−1 was achieved.
| Electrode System | Technique | Linear Range | Detection Limit (LOD) | Reference |
|---|---|---|---|---|
| Nafion/MWCNTs Modified GCE | DPV | 0.5 µM - 15 µM | 4.5 µg/L (with 120s preconcentration) | |
| Nafion/Ruthenium Oxide Pyrochlore CME | Voltammetry | Not specified | 10 nM | |
| Clay-Modified Screen-Printed Carbon Electrode (CMSPE) | Voltammetry | Not specified | 20 nM | |
| Boron-Doped Diamond Film Electrode | Voltammetry | Not specified | 80 nM | |
| Single-Walled Carbon Nanotubes/Carbon Ceramic Electrode (SWCNTs/CCE) | Voltammetry | Not specified | 110 nM |
The integration of nanomaterials into sensor design has led to the development of highly sensitive and selective nanosensors for opioid detection. These sensors leverage the unique electrical, optical, and surface properties of nanomaterials to achieve low detection limits and rapid analysis times.
Aptamer-Based Biosensors (Aptasensors): A promising approach involves the use of aptamers—single-stranded DNA or RNA molecules that can bind to specific targets with high affinity. For codeine detection, an aptamer that specifically binds to codeine is immobilized on an electrode surface. The electrode is often modified with nanomaterials like gold nanoparticles (AuNPs) and polyamidoamine (PAMAM) dendrimers to enhance the signal. The binding of codeine to the aptamer causes a conformational change, which alters the electron transfer at the electrode surface. This change in the electrochemical signal can be measured and correlated to the codeine concentration. One such aptasensor demonstrated an extremely wide linear range (1 x 10⁻¹² to 1 x 10⁻⁷ mol L⁻¹) and a very low detection limit of 3 x 10⁻¹³ mol L⁻¹.
Other Nanomaterials: Besides AuNPs, other nanomaterials like carbon nanotubes (CNTs) are frequently used in constructing electrochemical sensors for opioids. CNTs offer excellent electrical conductivity and a large surface area, which enhances the sensitivity of the sensor. An electrochemical sensor using a DNA aptamer and a Cadmium Sulfide (CdS) nanoparticle label was able to detect codeine at a concentration of 27 pM.
These nanosensor-based systems represent the cutting edge of analytical technology, offering the potential for rapid, on-site, and ultra-sensitive detection of this compound.
Molecular Pharmacology and Preclinical Mechanistic Studies of Codeine
Molecular Mechanisms of Action and Signal Transduction Pathways
Codeine citrate (B86180), a salt of the naturally occurring opium alkaloid, exerts its primary pharmacological effects through interaction with the endogenous opioid system. Its mechanisms of action involve both direct binding to opioid receptors and the actions of its various metabolites.
Opioid Receptor Agonism and Binding Kinetics
Codeine functions as an agonist at the three classical opioid receptors: mu (µ), delta (δ), and kappa (κ). nih.gov However, its affinity and selectivity for these receptors vary significantly.
Codeine is considered a selective agonist for the mu-opioid receptor (MOR), although its affinity is relatively weak compared to its primary active metabolite, morphine. mdpi.comwikipedia.org Studies have shown that morphine has a 200-fold greater affinity for the MOR than codeine. pharmgkb.orgwikipathways.org The analgesic effects of codeine are largely attributed to its metabolic conversion to morphine. nih.govnih.gov
The binding of codeine and its metabolites to the MOR has been investigated in various preclinical models. In rat brain homogenates, the binding affinity of several opioids and their metabolites to the mu receptor was examined. It was found that modifications at position 3 of the morphine molecule, where codeine has a methyl group, influence binding affinity. nih.gov Specifically, decreasing the size of the alkyl group at this position leads to lower Ki values (higher affinity), with the order being morphine < codeine < ethylmorphine. nih.gov
The metabolite codeine-6-glucuronide (B1240514) (C6G) has a similar affinity for the MOR as codeine itself. pharmgkb.orgwikipathways.org Another key active metabolite, morphine-6-glucuronide (B1233000) (M6G), demonstrates a higher affinity for the MOR than morphine. wikipathways.org
Interactive Table: Mu-Opioid Receptor Binding Affinities
Codeine exhibits significantly less affinity for the delta (δ) and kappa (κ) opioid receptors compared to the mu-opioid receptor. nih.gov One study reported that codeine has 20 times more affinity for the mu receptor than the delta receptor and considerably less selectivity for the kappa receptor. nih.gov
Binding studies using guinea-pig brain homogenates have further detailed these selectivity profiles. nih.govunimelb.edu.au The glucuronidation of the 6-hydroxyl group of codeine to form codeine-6-glucuronide was found to slightly increase the affinity for δ-receptors while reducing the affinity for κ-receptors. nih.govunimelb.edu.au This results in the 6-glucuronide metabolite having a decreased selectivity for mu-receptors over delta-receptors, but an increased selectivity for mu- over kappa-receptors. nih.govunimelb.edu.au
Opioid receptors, including the MOR, are G-protein coupled receptors (GPCRs). nih.govwikipedia.org The binding of an agonist like codeine or its active metabolite morphine to the MOR initiates a cascade of intracellular events. nih.govwikipedia.org This process is primarily coupled to the activation of pertussis toxin-sensitive inhibitory G-proteins (Gαi/o). drugbank.comjove.com
The activation of Gαi/o proteins leads to several downstream signaling events:
Inhibition of Adenylyl Cyclase: This results in a decrease in intracellular cyclic AMP (cAMP) levels. nih.govdrugbank.com
Modulation of Ion Channels: It causes the inhibition of N-type and L-type calcium (Ca2+) channels and the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels. mdpi.comdrugbank.com
Hyperpolarization: The activation of potassium channels leads to hyperpolarization of the neuron. nih.govdrugbank.com
Neurotransmitter Release Inhibition: The combination of these events inhibits the release of nociceptive neurotransmitters. nih.govwikipedia.org
The signal transduction can also involve other pathways, such as the mitogen-activated protein kinase (MAPK) pathway, phospholipase C (PLC), and protein kinase C (PKC). drugbank.com The activation of the ERK pathway can occur in a G-protein-dependent or a β-arrestin-dependent manner. drugbank.com
Non-Opioid Receptor Mediated Mechanisms
Recent research has identified that codeine can also act through non-opioid receptor pathways. Studies have shown that codeine can stimulate human skin mast cells by acting as a ligand for the Mas-related G-protein coupled receptor member X2 (MRGPRX2). upenn.edunih.gov This activation is independent of the classical opioid receptors and can lead to degranulation of mast cells. upenn.edunih.gov This interaction makes codeine a "balanced ligand" at MRGPRX2, capable of activating both G-protein-dependent degranulation and β-arrestin-mediated receptor internalization. upenn.edunih.gov
Enzymatic Metabolism Pathways and Metabolite Characterization (In Vitro/Preclinical)
The pharmacological activity of codeine is heavily dependent on its metabolism, which occurs primarily in the liver, with some activity also found in the intestine and brain. pharmgkb.orgwikipathways.org The metabolic pathways involve several key enzymes and result in the formation of multiple active and inactive metabolites.
The main metabolic pathways for codeine are:
Glucuronidation: Approximately 70-80% of an ingested dose of codeine is converted to codeine-6-glucuronide (C6G) through conjugation with glucuronic acid. pharmgkb.orgdrugbank.com This reaction is primarily catalyzed by the UDP-glucuronosyltransferase (UGT) 2B7 and UGT2B4 enzymes. drugbank.comfrontiersin.org C6G has an affinity for the mu-opioid receptor similar to that of codeine. wikipathways.orgdrugbank.com
O-demethylation: About 5-10% of codeine is O-demethylated to morphine. nih.govdrugbank.com This conversion is catalyzed by the cytochrome P450 enzyme CYP2D6 and is crucial for the primary analgesic effect of codeine, as morphine is a much more potent MOR agonist. pharmgkb.orgwikipathways.org
N-demethylation: Approximately 10-15% of codeine is N-demethylated to norcodeine by the CYP3A4 enzyme. pharmgkb.orgwikipathways.org Norcodeine has a similar affinity for the MOR as codeine. pharmgkb.orgwikipathways.org
Morphine, the primary active metabolite, undergoes further metabolism:
It is conjugated with glucuronic acid to form morphine-3-glucuronide (B1234276) (M3G) and morphine-6-glucuronide (M6G). pharmgkb.orgdrugbank.com M6G is an active metabolite with analgesic properties, while M3G is generally considered inactive and may have neurotoxic effects. nih.govdrugbank.com The glucuronidation of morphine is mainly carried out by UGT2B7. pharmgkb.orgwikipathways.org
Interactive Table: Codeine Metabolism Pathways and Metabolites
Cytochrome P450 (CYP450) Mediated Biotransformations
The oxidative metabolism of codeine is predominantly carried out by two key CYP450 isoenzymes: CYP2D6 and CYP3A4. oup.comoup.comgeneesmiddeleninformatiebank.nl These enzymes are responsible for the demethylation of codeine at different positions, leading to the formation of pharmacologically significant metabolites. oup.com
A critical step in the bioactivation of codeine is its O-demethylation to morphine, a reaction exclusively catalyzed by the CYP2D6 enzyme. pharmgkb.orgacs.orgresearchgate.net This pathway, although accounting for only about 0-15% of an administered codeine dose, is of paramount importance as morphine is a significantly more potent mu-opioid receptor agonist, exhibiting an affinity approximately 200 times greater than that of codeine. wikipathways.orgpharmgkb.org The analgesic effects of codeine are largely attributed to this conversion to morphine. escholarship.orgleedsbeckett.ac.uk
The activity of CYP2D6 is subject to significant genetic polymorphism, leading to wide inter-individual variability in the rate of morphine formation. leedsbeckett.ac.ukoup.com Individuals can be categorized into different metabolizer phenotypes:
Poor Metabolizers (PMs): Possess non-functional CYP2D6 alleles and are unable to convert codeine to morphine effectively, which may result in a lack of analgesic response. pharmgkb.orgoup.com
Intermediate Metabolizers (IMs): Have reduced CYP2D6 activity. leedsbeckett.ac.uk
Normal Metabolizers (NMs): Have at least one fully functional allele and exhibit a normal rate of metabolism. pharmgkb.org
Ultra-rapid Metabolizers (UMs): Carry multiple copies of the CYP2D6 gene, leading to accelerated conversion of codeine to morphine. leedsbeckett.ac.uk
Preclinical studies using specific inhibitors of CYP2D6, such as quinidine, have demonstrated a significant reduction in the formation of morphine from codeine. hodsdon.comnih.gov This inhibition correlates with a decrease in the observed analgesic and subjective effects of codeine, further underscoring the essential role of this metabolic pathway. hodsdon.comnih.gov
The N-demethylation of codeine to its metabolite, norcodeine, is primarily catalyzed by the CYP3A4 enzyme. pharmgkb.orgdrugbank.com This pathway accounts for approximately 10-15% of codeine metabolism. pharmgkb.orgscot.nhs.uk Norcodeine is considered a relatively inactive metabolite, possessing an affinity for the mu-opioid receptor that is similar to codeine itself but significantly lower than morphine. wikipathways.orgpharmgkb.org
In vitro studies using human liver microsomes have confirmed the central role of CYP3A4 in this biotransformation. drugbank.com The rate of norcodeine formation shows a strong correlation with CYP3A4 activity markers, such as nifedipine (B1678770) oxidation. drugbank.com Furthermore, known inhibitors of CYP3A4, including ketoconazole (B1673606) and erythromycin, have been shown to significantly decrease the production of norcodeine from codeine. drugbank.comnih.gov
Table 1: Key CYP450-Mediated Metabolic Pathways of Codeine
| Metabolic Pathway | Enzyme | Metabolite | Percentage of Dose | Pharmacological Significance |
|---|---|---|---|---|
| O-Demethylation | CYP2D6 | Morphine | 0-15% pharmgkb.org | Major contributor to analgesia; high affinity for mu-opioid receptor. pharmgkb.orgescholarship.org |
| N-Demethylation | CYP3A4 | Norcodeine | 10-15% pharmgkb.org | Low activity; similar affinity to codeine for mu-opioid receptor. pharmgkb.org |
Glucuronidation Pathways by UDP-Glucuronosyltransferases (UGTs)
The most substantial metabolic pathway for codeine is glucuronidation, a Phase II conjugation reaction that facilitates the elimination of the drug and its metabolites. drugbank.comdrugbank.com This process is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), with UGT2B7 playing a predominant role. pharmgkb.orgnih.gov
Following the O-demethylation of codeine to morphine via CYP2D6, morphine itself undergoes extensive glucuronidation. pharmgkb.org This process yields two primary metabolites: morphine-3-glucuronide (M3G) and morphine-6-glucuronide (M6G). pharmgkb.orgfrontiersin.org The formation of both M3G and M6G is principally catalyzed by UGT2B7. wikipathways.orgpharmgkb.org Other UGT isoforms, such as UGT1A1, UGT1A8, and UGT2B4, may play minor roles in their formation. pharmgkb.org
Morphine-3-glucuronide (M3G): This is the most abundant morphine metabolite, accounting for about 60% of metabolized morphine. pharmgkb.org M3G is generally considered to be devoid of analgesic activity and may even have pro-nociceptive effects. pharmgkb.orgoup.com
Table 2: Major Glucuronidation Pathways in Codeine Metabolism
| Parent Compound | Enzyme(s) | Metabolite | Percentage of Pathway | Pharmacological Activity |
|---|---|---|---|---|
| Codeine | UGT2B7, UGT2B4 | Codeine-6-Glucuronide (C6G) | ~50-70% of codeine dose pharmgkb.org | Active, contributes to analgesia. ebi.ac.ukwikipedia.org |
| Morphine | UGT2B7 | Morphine-3-Glucuronide (M3G) | ~60% of morphine metabolism pharmgkb.org | Inactive, potentially pro-nociceptive. pharmgkb.orgoup.com |
| Morphine | UGT2B7, UGT1A1, UGT1A8 | Morphine-6-Glucuronide (M6G) | ~5-10% of morphine metabolism pharmgkb.org | Active, potent analgesic. pharmgkb.orgwikipedia.org |
Preclinical Pharmacodynamic Investigations in Animal Models
The pharmacological effects of codeine have been extensively studied in various animal models to elucidate its analgesic and other central nervous system properties. fda.gov These preclinical investigations provide foundational knowledge of the drug's mechanism of action and efficacy in different pain states.
In rodent models, codeine has consistently demonstrated antinociceptive effects in a variety of pain assays, including the tail-flick test, formalin-induced pain, and glutamate-induced pain tests. fda.govnih.govscielo.br For instance, studies in rats have shown that codeine can attenuate mechanical and cold allodynia in models of both peripheral and central neuropathic pain. nih.gov In a model of central neuropathic pain induced by spinal cord injury, codeine robustly attenuated pain-related behaviors. nih.gov
Studies in mice have also explored the effects of codeine on orofacial pain. In the formalin test, which models both neurogenic and inflammatory pain, codeine administration significantly reduced pain behaviors. scielo.brscielo.br Similarly, in capsaicin- and glutamate-induced orofacial pain models, codeine demonstrated significant antinociceptive activity. scielo.brscielo.br
Beyond analgesia, other pharmacodynamic effects have been noted in animal models. These include effects on gastrointestinal motility, respiration, and locomotor activity, which are consistent with the known actions of opioid agonists. geneesmiddeleninformatiebank.nlfda.gov For example, codeine has been shown to decrease gastrointestinal transit in rats, an effect that contributes to its constipating side effect. mdpi.com
Table 3: Summary of Preclinical Pharmacodynamic Findings for Codeine in Animal Models
| Animal Model | Pain/Behavioral Test | Key Findings |
|---|---|---|
| Rat | Spared Nerve Injury (SNI), Chronic Constriction Injury (CCI) | Attenuated mechanical allodynia, hyperalgesia, and cold allodynia. nih.gov |
| Rat | Spinal Cord Injury (SCI) | Robustly attenuated mechanical and cold allodynia. nih.gov |
| Mouse | Acetic Acid Writhing, Tail Flick, Orofacial Formalin | Demonstrated dose-dependent antinociception; synergistic effect with morphine. researchgate.net |
| Mouse | Formalin, Glutamate, and Capsaicin (B1668287) Orofacial Pain | Significantly reduced face-rubbing time, indicating antinociceptive activity. scielo.brscielo.br |
| Rat | Gastrointestinal Transit | Showed a pronounced inhibitory effect on gastrointestinal motility. mdpi.com |
| Mouse | Rotarod Test | Little to no effect on motor coordination at analgesic doses. nih.govjci.org |
Assessment of Anti-Nociceptive Effects in Animal Models
The anti-nociceptive properties of codeine, a centrally acting opioid analgesic, have been extensively evaluated in various animal models. nih.govfarmaciajournal.commayoclinic.org These studies are crucial for understanding the mechanisms underlying its pain-relieving effects. The analgesic activity of codeine is largely attributed to its metabolic conversion to morphine, which then acts as an agonist at μ-opioid receptors. nih.govnih.gov
In mice, codeine has been shown to induce a significant anti-nociceptive effect. nih.gov Studies have demonstrated that this effect can be influenced by sex, with male mice exhibiting a greater anti-nociceptive response to codeine than females. nih.gov This difference may be linked to variations in the peripheral metabolism of the drug. nih.gov
Various animal models of pain are employed to assess codeine's efficacy. The tail-flick test, a common model for somatic pain, has been used to demonstrate the anti-nociceptive effects of codeine in mice. farmaciajournal.com In this model, the administration of codeine increases the latency period of the response to a thermal stimulus. farmaciajournal.com Other models, such as those inducing orofacial pain through the injection of substances like formalin, glutamate, and capsaicin, have also been utilized. scielo.brnih.gov In these models, codeine has been shown to reduce pain-related behaviors, such as face rubbing. scielo.brnih.gov
Furthermore, research has explored the synergistic effects of codeine when combined with other compounds. For instance, studies in mice have investigated the combination of codeine with pregabalin (B1679071) for somatic pain and with geraniol (B1671447) for orofacial pain. farmaciajournal.comscielo.br These studies suggest that such combinations can enhance the anti-nociceptive effects. farmaciajournal.comscielo.br
It is important to note that the effectiveness of codeine can vary depending on the animal model and the specific pain modality being investigated. mdpi.com For example, in a rat model of inflammatory hyperalgesia, a derivative of codeine demonstrated peripheral antihyperalgesic effects. mdpi.com
Table 1: Selected Studies on the Anti-Nociceptive Effects of Codeine in Animal Models
| Animal Model | Pain Induction Method | Key Findings |
|---|---|---|
| Mice | Tail-flick test (somatic pain) | Codeine increases the latency of the response to thermal stimulus. farmaciajournal.com |
| Mice | Formalin, glutamate, and capsaicin injection (orofacial pain) | Codeine reduces face-rubbing behavior. scielo.brnih.gov |
| Mice | General | Male mice show a greater anti-nociceptive response than females. nih.gov |
| Rats | Inflammatory hyperalgesia | A codeine derivative showed peripheral antihyperalgesic effects. mdpi.com |
Antitussive Activity Mechanisms in Experimental Systems
Codeine is recognized for its antitussive, or cough-suppressing, properties. nih.govdrugbank.com The primary mechanism of this action is believed to be a direct effect on the cough center located in the medulla oblongata of the brainstem. drugbank.comfda.gov
Experimental studies in animal models, such as guinea pigs and cats, have consistently demonstrated the efficacy of codeine in suppressing cough. nih.gov In these models, codeine can reduce cough frequency by 50–100%, depending on the specific experimental setup. nih.gov
The antitussive effects of codeine are primarily mediated through its interaction with μ-opioid receptors in the central nervous system (CNS). d-nb.infonih.gov There is also some evidence to suggest that κ-opioid receptors may play a partial role in this effect. d-nb.infonih.gov The involvement of δ-opioid receptors in the antitussive action of codeine remains a subject of debate. nih.gov While the central mechanisms are predominant, peripheral opioid receptors are thought to have a more limited role. d-nb.infonih.gov
Interestingly, not all types of cough are equally sensitive to codeine. d-nb.infonih.gov For instance, in guinea pigs, coughs induced by mechanical stimulation of the trachea have been found to be resistant to the suppressive effects of codeine. d-nb.infonih.gov Similarly, in guinea pigs with sub-acute bronchitis induced by sulfur dioxide gas exposure, cough is also difficult to inhibit with centrally acting antitussives like codeine. d-nb.infonih.gov This suggests the existence of "codeine-resistant" coughs, and some research indicates that neurokinins may be involved in the development of this resistance. d-nb.infonih.gov
Microinjection studies have provided more specific insights into the neural sites of codeine's antitussive action. It has been shown that injecting codeine directly into the nucleus of the tractus solitarius (NTS) can suppress the cough reflex. nih.gov This further supports the role of central mechanisms in codeine's antitussive effects.
Central Nervous System Effects (Excluding Human Clinical Outcomes)
Beyond its analgesic and antitussive effects, codeine exerts a range of effects on the central nervous system (CNS) that have been characterized in preclinical models. drugbank.comfda.gov These effects are primarily due to its action as an opioid agonist, particularly after its conversion to morphine. nih.govdrugbank.com
The principal CNS effects of codeine include sedation, drowsiness, and respiratory depression. drugbank.comfda.gov The sedative properties of codeine are generally less potent than those of morphine. drugbank.com Respiratory depression is a significant CNS effect of opioids and is caused by a direct action on the respiratory centers in the brainstem. drugbank.comfda.gov
In animal models, codeine has been shown to have various behavioral effects. For example, studies in mice and hamsters have been conducted to assess its potential for teratogenicity and effects on fetal development. nih.gov At maternally toxic doses, decreased fetal weight has been observed. nih.gov
The interaction of codeine with other CNS depressants is an important consideration. Preclinical data suggest that the concurrent use of codeine with other substances that depress the CNS, such as alcohol or other opioids, can lead to additive effects, including enhanced respiratory depression and sedation. fda.gov
The distribution of codeine and its metabolites within the CNS is a key factor in its pharmacological activity. Studies in rats have examined the distribution of codeine and morphine into hair, providing a long-term measure of drug exposure. nih.gov Research has also investigated the central metabolism of codeine in pain-related brain structures in mice. nih.gov
Preclinical Pharmacokinetic Modeling
Absorption and Distribution Studies in Animal Models
Preclinical studies in animal models are essential for understanding the absorption and distribution of codeine, providing foundational data for pharmacokinetic modeling. Codeine is readily absorbed from the gastrointestinal tract. nih.govmedsafe.govt.nz
Animal studies have been instrumental in characterizing the distribution of codeine throughout the body. The volume of distribution of codeine is relatively large, indicating extensive distribution into tissues. umich.edu Studies in rats have specifically investigated the distribution of codeine and its primary active metabolite, morphine, into hair. nih.gov These studies have shown that the concentrations of both codeine and morphine in hair are dose-proportional, providing a long-term record of drug exposure. nih.gov
The metabolism of codeine is a critical aspect of its pharmacokinetics and has been studied in various animal species. In the liver, codeine is metabolized through several pathways, including conjugation with glucuronic acid, O-demethylation to morphine, and N-demethylation to norcodeine. geneesmiddeleninformatiebank.nl The quantitative ratio of these metabolites can differ between species. geneesmiddeleninformatiebank.nl
Teratogenicity studies in animals have also provided insights into the distribution of codeine to the fetus. In hamsters, rats, and mice, codeine has demonstrated embryolethal and fetotoxic effects at high doses. drugbank.com For instance, in rats, administration of codeine has been associated with increased resorption, while in mice, it has been shown to cause delayed ossification. medsafe.govt.nz However, in rabbits, no evidence of embryotoxicity or fetotoxicity was observed at comparable doses. drugbank.com
Physiologically Based Pharmacokinetic (PBPK) Modeling
Physiologically based pharmacokinetic (PBPK) modeling is a powerful computational tool used to simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body. frontiersin.orgnih.gov PBPK models for codeine have been developed to describe its sequential metabolism to morphine and its subsequent metabolites, such as morphine-3-glucuronide (M3G). scholaris.caresearchgate.net
These models integrate data on the physicochemical properties of the drug, as well as physiological and anatomical parameters of the species being studied (e.g., man, rat). frontiersin.orgnih.govscholaris.ca For codeine, PBPK models often incorporate compartments for various tissues and organs, connected by blood flow, and include parameters for metabolic processes, primarily in the liver and intestine. nih.govscholaris.caresearchgate.net
A key application of PBPK modeling for codeine is to predict its pharmacokinetics in different populations, particularly those with genetic variations in the drug-metabolizing enzyme CYP2D6. frontiersin.orgnih.govnih.gov CYP2D6 is responsible for the conversion of codeine to morphine, and its activity can vary significantly among individuals, leading to different phenotypes such as poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs). frontiersin.orgnih.govnih.gov
PBPK models have been successfully used to predict the plasma concentrations of both codeine and morphine in these different CYP2D6 phenotypes. frontiersin.orgnih.govnih.gov For example, these models can predict the lower exposure to morphine in PMs and IMs compared to EMs, and the higher exposure in UMs. frontiersin.orgnih.govnih.gov This information is critical for understanding the variability in both the analgesic efficacy and the risk of adverse effects of codeine.
The development of PBPK models often involves the use of specialized software platforms like PK-Sim® and Scientist®. frontiersin.orgnih.govscholaris.ca These models are validated by comparing their predictions with observed pharmacokinetic data from in vivo studies. frontiersin.orgnih.govscholaris.ca The accuracy of these models allows for the exploration of various dosing scenarios and the potential for drug-drug interactions. frontiersin.orgnih.govnih.gov
Elimination and Excretion Pathways in Experimental Species
The elimination and excretion of codeine demonstrate considerable variability across different experimental animal species. These differences are primarily attributed to species-specific variations in the primary metabolic pathways: glucuronidation, O-demethylation, and N-demethylation. tandfonline.comnih.gov The primary route of excretion for codeine and its metabolites is renal elimination into the urine. fda.govgeneesmiddeleninformatiebank.nl
Codeine is metabolized in the liver, with the main transformation pathways being conjugation with glucuronic acid to form codeine-6-glucuronide (C6G), O-demethylation to morphine, and N-demethylation to norcodeine. drugbank.compharmgkb.org The enzymes responsible for these conversions, including UDP-glucuronosyltransferases (UGTs) and cytochrome P450 (CYP) enzymes like CYP3A4 and CYP2D6, exhibit different levels of activity among species, leading to distinct metabolite profiles. pharmgkb.orgfrontiersin.orgnih.gov For instance, while norcodeine is detected in the urine of rats, dogs, guinea pigs, and rabbits, another metabolite, hydrocodone, is found only in guinea pigs and dogs (along with humans). fda.govnih.gov
Studies in rats reveal that after subcutaneous administration, morphine-3-glucuronide (M3G) is the major urinary metabolite, accounting for a significant portion of the dose, whereas codeine glucuronide excretion is minimal. tandfonline.com Rats exhibit extensive first-pass metabolism, resulting in a very low absolute bioavailability of oral codeine, calculated at 8.3 ± 3.2%. nih.gov Following intravenous administration in Sprague-Dawley rats, the total body clearance was determined to be 6.2 ± 1.5 L/kg/hr, with a volume of distribution of 5.1 ± 1.7 L/kg. nih.gov
In contrast to rats, the primary metabolite in dogs is codeine glucuronide. tandfonline.com Pharmacokinetic studies in Greyhound dogs show that codeine is rapidly eliminated with a high clearance rate (29.94 mL/min/kg) and a large volume of distribution (3.17 L/kg). nih.gov The production of morphine is negligible in dogs; however, large quantities of codeine-6-glucuronide are formed. nih.gov Similar to rats, dogs exhibit poor oral bioavailability for codeine, estimated at only 4%, which is attributed to substantial first-pass metabolism. nih.gov
Significant quantitative differences in urinary metabolite excretion are also observed among other experimental species. tandfonline.comnih.gov In mice, morphine-3-glucuronide and norcodeine are the predominant metabolites, with only a small amount of codeine glucuronide being excreted. tandfonline.com Conversely, in guinea pigs and rabbits, codeine glucuronide is a major metabolite. tandfonline.comnih.gov Norcodeine was uniquely identified in the urine of mice among the species tested in one comparative study. tandfonline.comnih.gov
Research in horses has shown that orally administered codeine is quickly metabolized into morphine, norcodeine, C6G, M3G, and morphine-6-glucuronide (M6G). nih.gov The most abundant metabolite detected in plasma was M3G, followed by C6G. nih.gov
The following tables present detailed research findings on the excretion and pharmacokinetics of codeine in various experimental species.
Urinary Excretion of Codeine and Metabolites in Different Species
This table summarizes the percentage of an administered dose of codeine excreted in the urine as unchanged codeine and various metabolites over 24 hours in male mice, rats, guinea pigs, and rabbits.
| Species | Unchanged Codeine (% of dose) | Codeine Glucuronide (% of dose) | Free Morphine (% of dose) | Morphine-3-Glucuronide (% of dose) | Morphine-6-Glucuronide (% of dose) | Norcodeine (% of dose) |
| Mouse | 6.8 | 1.6 | 0.8 | 7.6 | Not Detected | Found |
| Rat | 1.6 | 0.2 | 4.3 | 23.9 | Not Detected | Not Found |
| Guinea Pig | 1.6 | 39.8 | 0.2 | 1.6 | 0.7 | Not Found |
| Rabbit | 2.2 | 24.5 | 1.3 | 17.9 | 1.9 | Not Found |
| Data sourced from a study where male animals were injected subcutaneously with 10 mg/kg of codeine. tandfonline.comnih.gov |
Pharmacokinetic Parameters of Codeine in Experimental Species
This table presents key pharmacokinetic parameters for codeine following intravenous administration in rats and dogs.
| Species | Half-life (t½) | Clearance (CL) | Volume of Distribution (Vd) |
| Rat (Sprague-Dawley) | 34.1 ± 6.9 minutes (Mean Residence Time) | 6.2 ± 1.5 L/kg/hr | 5.1 ± 1.7 L/kg |
| Dog (Greyhound) | 1.22 hours | 29.94 mL/min/kg | 3.17 L/kg |
| Data sourced from pharmacokinetic studies in male Sprague-Dawley rats nih.gov and healthy Greyhound dogs. nih.gov |
Structure Activity Relationship Sar Studies of Codeine and Its Analogues
Impact of Methylation and Hydroxyl Group Modifications
The substitution of functional groups at various positions on the codeine molecule significantly alters its pharmacological profile. Codeine itself is the 3-O-methyl ether of morphine. mdpi.com This methylation of the phenolic hydroxyl group at the C-3 position is a critical modification that differentiates codeine from morphine. nih.govmdpi.com This change generally leads to a decrease in analgesic potency compared to morphine. nih.gov The presence of the free phenolic hydroxyl group in morphine is considered crucial for strong binding to the μ-opioid receptor (MOR). nih.govmdpi.com
Conversely, modifications at the C-6 position also have a profound impact. For instance, methylation of the C-6 hydroxyl group of morphine and dihydromorphine can increase analgesic potency. akjournals.com However, O-methylation of codeine at this position results in decreased analgesic action. akjournals.com The introduction of a hydroxyl group at the C-14 position can yield potent analgesics in the dihydromorphine series but decreases potency in morphine and codeine analogues. akjournals.com
Furthermore, the conversion of the phenolic hydroxyl group in morphine to the methoxy (B1213986) group of codeine reduces activity. pnas.org The nature of the substituent at the C-3 position plays a significant role in receptor affinity; decreasing the length of the alkyl group at this position generally leads to lower Ki values, indicating stronger binding. This is observed in the trend of morphine having a stronger binding affinity than codeine, which in turn is stronger than ethylmorphine. nih.gov
The metabolic products of codeine also highlight the importance of these functional groups. Codeine is metabolized to morphine and codeine-6-glucuronide (B1240514), both of which are more potent MOR agonists. mdpi.com The analgesic activity of codeine is largely attributed to its metabolite, morphine, which has a much higher affinity for the MOR. mdpi.com
Role of Stereochemistry in Opioid Receptor Binding and Activity
The stereochemistry of the morphinan (B1239233) skeleton is fundamental to its interaction with opioid receptors. Morphinan alkaloids like codeine possess multiple chiral centers, and their specific three-dimensional arrangement dictates their binding affinity and efficacy. mdpi.com The isomers of codeine, such as isocodeine, allopseudocodeine, and pseudocodeine, which differ in the stereochemistry at the C-6 and C-8 positions, exhibit significantly lower analgesic activity. akjournals.commdpi.com
The T-shaped three-dimensional geometry of morphine and its derivatives is a key feature for their pharmacological activity. mdpi.com The B/C ring junction in morphinans is typically cis, and converting it to a trans conformation (isomorphinan) is not possible without breaking chemical bonds. mdpi.com The absolute configuration of the chiral carbons, particularly at positions 5, 6, 9, 13, and 14, is critical for proper receptor fit. mdpi.com Any alteration in the natural stereochemistry can lead to a dramatic loss of activity, underscoring the high stereoselectivity of opioid receptors.
Correlations Between Chemical Structure and Receptor Binding Affinities
A clear correlation exists between the chemical structure of codeine analogues and their binding affinities for opioid receptors, primarily the μ-opioid receptor (MOR), but also the δ-opioid receptor (DOR) and κ-opioid receptor (KOR). nih.govmdpi.com Codeine itself has a relatively weak affinity for the MOR compared to morphine. mdpi.commdpi.com
Modifications that increase the polarity of the C-3 position, such as demethylation to a hydroxyl group (as in morphine), significantly enhance MOR binding affinity. nih.gov Conversely, increasing the size of the alkyl group at the C-3 position, from methyl (codeine) to ethyl (ethylmorphine), decreases binding affinity. nih.gov
Substitution at the C-14 position with a methoxy group has been shown to dramatically increase affinity for all three opioid receptor types (MOR, DOR, and KOR). mdpi.com For example, 14-methoxycodeine-6-O-sulfate (14-OMeC6SU) displays a 217-fold higher affinity for the MOR compared to codeine. mdpi.com
The introduction of bulky or charged groups can also modulate receptor selectivity. While many modifications are aimed at improving MOR agonism, some have been explored to introduce antagonist properties or to create ligands with mixed agonist-antagonist profiles. umaryland.edu
Computational Chemistry and Molecular Modeling for SAR Elucidation
Computational methods have become indispensable tools for understanding the complex structure-activity relationships of codeine and its analogues at a molecular level. acs.org These techniques provide insights into how ligands bind to receptors and can predict the activity of novel compounds. limu.edu.ly
Molecular docking simulations are used to predict the preferred orientation of a ligand when it binds to a receptor, forming a stable complex. nrfhh.com These studies have been applied to codeine and its derivatives to understand their interactions with the MOR. nrfhh.comnih.gov Docking studies of codeine with the MOR have shown that it forms hydrogen bonds with specific amino acid residues in the binding pocket, such as PHE:236 and ASP:322. nrfhh.com The binding energy calculated from these simulations can be correlated with the compound's affinity. For instance, codeine was found to have a binding energy of -7.82 kcal/mol in one study. nrfhh.com These simulations help to visualize the key interactions, such as hydrogen bonding and hydrophobic interactions, that govern ligand binding and can guide the design of new analogues with improved affinity. nih.gov
Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. limu.edu.ly For opioid agonists, the key pharmacophoric features generally include a protonated amine, an aromatic ring, and a phenolic hydroxyl group (or a bioisosteric equivalent). nih.gov By developing pharmacophore models based on known active compounds like morphine and codeine, researchers can screen large chemical libraries for new molecules that fit the model and are likely to have opioid activity. umaryland.edu These models also help to rationalize the observed SAR, for example, why the methylation of the phenolic hydroxyl in morphine to form codeine reduces activity. pnas.org
Biochemical and Molecular Interactions of Codeine
Enzyme Induction and Inhibition Studies (In Vitro/In Vivo Preclinical)
Codeine's metabolism is heavily reliant on several enzyme systems, and its interaction with these enzymes can influence its own metabolic fate.
The cytochrome P450 (CYP450) superfamily of enzymes is central to the metabolism of codeine. researchgate.net Codeine itself is a substrate for several CYP450 isoforms, and its interactions can have significant metabolic consequences. nih.gov
The primary metabolic pathways for codeine involve the CYP450 enzymes. medsafe.govt.nz Specifically, CYP2D6 is the main enzyme responsible for the O-demethylation of codeine to its active metabolite, morphine. drugbank.comnih.gov Another major pathway is the N-demethylation of codeine to norcodeine, which is primarily mediated by CYP3A4. drugbank.com It has been noted that codeine acts as a substrate for both CYP2D6 and CYP3A4. drugbank.com Furthermore, codeine is also recognized as an inhibitor of CYP2D6. drugbank.com
Preclinical studies have demonstrated the impact of CYP2D6 inhibition on codeine's effects. For instance, the co-administration of quinidine, a potent CYP2D6 inhibitor, significantly reduces the O-demethylation of codeine to morphine. dovepress.com This inhibition has been shown to diminish the analgesic and other physiological effects typically associated with codeine, highlighting the critical role of CYP2D6 in activating the compound. dovepress.com In vitro studies have identified codeine as a substrate for the polymorphic enzyme CYP2D6. nih.gov
Genetic variations in CYP2D6 can lead to different metabolic phenotypes, such as "poor metabolizers" who have little to no enzyme activity, and "ultra-rapid metabolizers" who have increased enzyme activity due to gene duplications. medsafe.govt.nznih.gov These genetic differences, observed in preclinical and population studies, underscore the variability in codeine metabolism. www.gov.uk
The following table summarizes the key CYP450 enzymes involved in codeine metabolism and the nature of their interaction.
| Enzyme | Role in Codeine Metabolism | Nature of Interaction |
| CYP2D6 | O-demethylation to morphine | Substrate, Inhibitor |
| CYP3A4 | N-demethylation to norcodeine | Substrate |
The UDP-glucuronosyltransferase (UGT) enzyme superfamily represents another crucial pathway in the metabolism of codeine. These enzymes are responsible for the conjugation of codeine and its metabolites with glucuronic acid, a process known as glucuronidation. nih.gov
Approximately 70% to 80% of an ingested dose of codeine is metabolized through conjugation with glucuronic acid to form codeine-6-glucuronide (B1240514). drugbank.com The primary enzymes mediating this reaction are UGT2B7 and UGT2B4. drugbank.com The resulting metabolite, codeine-6-glucuronide, is a significant product of codeine's metabolic pathway. nih.gov
The metabolites of codeine, morphine and norcodeine, also undergo further glucuronidation. drugbank.com Morphine is conjugated to form morphine-3-glucuronide (B1234276) and morphine-6-glucuronide (B1233000). drugbank.com UGT2B7 is the primary enzyme involved in the glucuronidation of morphine. nih.gov Like the CYP450 enzymes, UGT enzymes also exhibit genetic polymorphisms, which can contribute to variability in drug metabolism. nih.govnih.gov
Experimental evidence suggests that the glucuronidation of codeine can be influenced by other drugs, indicating a potential for drug-drug interactions at the level of UGT enzymes. nih.gov
The key UGT enzymes and their roles in codeine metabolism are outlined in the table below.
| Enzyme | Role in Codeine Metabolism | Metabolite Formed |
| UGT2B7 | Glucuronidation of codeine | Codeine-6-glucuronide |
| UGT2B4 | Glucuronidation of codeine | Codeine-6-glucuronide |
| UGT2B7 | Glucuronidation of morphine | Morphine-3-glucuronide, Morphine-6-glucuronide |
Interaction with Biological Macromolecules (Excluding Human Clinical Implications)
Codeine's distribution and effects are also governed by its interactions with various proteins and enzymes within the body.
Once absorbed, codeine exhibits variable binding to plasma proteins. medicinesauthority.gov.mt The extent of this binding is reported to be between 7% and 25%. drugbank.com Another source suggests that codeine is not extensively bound to plasma proteins. fda.gov This relatively low level of protein binding allows for extensive distribution of the drug into various tissues. drugbank.com
Studies comparing different populations have noted variations in plasma protein binding. For instance, a study observed a significant difference in the in vitro plasma protein binding of codeine between sickle cell patients (66.0 +/- 8.6%) and healthy controls (30.5 +/- 2.7%). nih.gov
Research has explored the interaction of opioids with specific enzymes beyond the primary metabolic pathways. One such enzyme is Creatine Kinase B (CK-B), which is involved in energy metabolism in the brain. nih.govnih.gov
In vitro studies using recombinant mouse CK-B have shown that while morphine binds to CK-B with a micromolar affinity, codeine binds only weakly to this enzyme. nih.gov The dissociation constant (Kd) for the interaction between codeine and rCK-B was determined to be greater than 100 μM, indicating a much lower affinity compared to morphine. nih.gov These findings suggest that codeine itself is not a significant interactor with CK-B. nih.govnih.gov
Transporter Protein Interactions (e.g., P-glycoprotein)
Transporter proteins, such as P-glycoprotein (P-gp), play a role in the movement of drugs across cellular barriers. P-gp is an efflux transporter that can limit the entry of substances into the brain. mdpi.com
Preclinical studies have investigated whether codeine is a substrate for P-gp. In vitro experiments using Caco-2 cells and immortalized rat brain endothelial cells (RBE4) have indicated that codeine is not a P-gp substrate. mdpi.com The transport of codeine was not altered by the presence of verapamil, a known P-gp inhibitor. mdpi.com However, other data suggests that codeine may act as a P-glycoprotein inhibitor. drugbank.com
Formulation Science and Chemical Stability of Codeine Citrate
Chemical Stability Profiles and Degradation Pathways
The inherent stability of the codeine molecule and its susceptibility to degradation under various stress conditions have been investigated, primarily using other salt forms like codeine phosphate (B84403) and sulfate (B86663). These studies provide a foundational understanding of the potential degradation pathways applicable to codeine citrate (B86180). A safety data sheet for codeine citrate notes that the chemical is "stable under normal conditions" lgcstandards.com.
Forced degradation studies are essential for identifying potential degradation products and understanding the stability of a drug substance. While specific studies on this compound are not widely available, research on other codeine salts provides valuable insights into its likely behavior.
Hydrolysis: Codeine is susceptible to degradation in aqueous solutions, with the rate being pH-dependent. Studies on codeine sulfate have shown that it is most stable in the pH range of 1 to 10. nih.gov In strongly acidic or basic conditions, degradation is more rapid. ijmrhs.com Under alkaline hydrolysis, codeine phosphate has been shown to yield a novel degradation product, deshydrolevomethorphandiol. researchgate.netresearchgate.net
Oxidation: The codeine molecule is prone to oxidation. In the presence of oxidizing agents, codeine can form several degradation products. The most common of these is codeine N-oxide, which has been identified as a major product of codeine phosphate oxidation. researchgate.netresearchgate.net Other oxidation products identified from the oxidation of codeine in aqueous solutions include norcodeine and codeinone (B1234495). researchgate.net Bacterial oxidation by Streptomyces griseus has been shown to produce 14-Hydroxycodeine and norcodeine. nih.gov
Photolysis: Exposure to light can induce degradation of codeine. In acidic solutions, photolytic degradation can lead to the formation of epimeric forms of 10-hydroxycodeine. researchgate.net Therefore, it is recommended that aqueous pharmaceutical preparations of codeine be protected from light. researchgate.net
Thermal Degradation: Codeine demonstrates susceptibility to thermal degradation, which follows first-order kinetics. service.gov.uk Studies on poppy seeds have shown that at 200°C, the half-life of codeine is approximately 32-39 minutes. service.gov.uk Significant reductions in codeine content have been observed when baked in food products at temperatures like 180°C. medsafe.govt.nz
The degradation of codeine can result in a variety of products, the identification of which is crucial for quality control. The primary degradation pathways for the codeine molecule, irrespective of the salt form, lead to the following products:
Codeine N-oxide: Formed through the oxidation of the tertiary amine in the codeine molecule. researchgate.netresearchgate.net
Norcodeine: Resulting from the N-demethylation of codeine. drugbank.comwikipedia.orgpharmgkb.org
10-hydroxycodeine: Formed under photolytic degradation in acidic conditions. researchgate.net
Deshydrolevomethorphandiol: A product of alkaline hydrolysis. researchgate.netresearchgate.net
Citrate Esters of Codeine: In formulations containing citric acid, a direct reaction can occur between the hydroxyl group of codeine and the carboxylic acid groups of citric acid, forming mono-substituted esters. researchgate.netnih.gov This solid-state esterification is a significant incompatibility and degradation pathway. researchgate.netnih.govnih.gov
Table 1: Summary of Known and Potential Degradation Products of Codeine
| Degradation Pathway | Degradant Name | Parent Compound Studied | Citation |
|---|---|---|---|
| Oxidation | Codeine N-oxide | Codeine Phosphate | researchgate.net, researchgate.net |
| Norcodeine | Codeine | researchgate.net | |
| Codeinone | Codeine | researchgate.net | |
| 14-Hydroxycodeine | Codeine | nih.gov | |
| Hydrolysis (Alkaline) | Deshydrolevomethorphandiol | Codeine Phosphate | researchgate.net, researchgate.net |
| Photolysis (Acidic) | 10-hydroxycodeine (epimers) | Codeine | researchgate.net |
| Interaction with Citric Acid | Citrate Esters of Codeine | Codeine Phosphate | researchgate.net, nih.gov |
Solid-State Chemistry and Polymorphism Research
The solid-state properties of an API, including its crystalline and amorphous forms, are critical as they can influence stability, solubility, and bioavailability.
Various techniques are employed to characterize the solid-state forms of pharmaceutical compounds. X-ray Powder Diffraction (XRPD) is a primary tool for distinguishing between different crystalline forms (polymorphs) and identifying amorphous material. researchgate.netoup.com Single-crystal X-ray diffraction provides definitive structural information, as demonstrated in the characterization of a cocrystal of codeine with cyclopentobarbital. mdpi.com Other techniques such as Differential Scanning Calorimetry (DSC), thermogravimetric analysis (TGA), and vibrational spectroscopy (FTIR, Raman) are also essential for a comprehensive solid-state characterization. researchgate.net To date, no specific X-ray crystallography data for this compound has been published in the scientific literature.
Excipient Compatibility Studies for Chemical Stability
Excipient compatibility studies are fundamental to developing stable pharmaceutical formulations. The reactivity of the codeine molecule, combined with the functional groups of citric acid, presents a key area of focus.
The most significant chemical incompatibility for a formulation intended to contain this compound is the esterification reaction between the codeine molecule and citric acid itself. Studies have shown that codeine phosphate reacts with citric acid in the solid state, particularly in effervescent tablets, to form citrate esters. researchgate.netnih.gov This reaction can occur at room temperature and is accelerated at elevated temperatures, indicating a potential stability issue for any solid dosage form containing both codeine and citric acid. researchgate.netnih.gov Three possible mono-substituted esters can be formed through this reaction. researchgate.net
Beyond the interaction with citric acid, general compatibility studies for codeine have identified incompatibilities with certain common excipients. For instance, formulations of ibuprofen (B1674241) and codeine have shown darkening when mixed with povidone and croscarmellose sodium, implying an incompatibility. nih.gov Conversely, some inactive ingredients listed in commercially available codeine products include microcrystalline cellulose (B213188), lactose (B1674315), and magnesium stearate (B1226849), suggesting their general compatibility. bauschhealth.com
Table 2: Excipient Compatibility and Interaction Findings for Codeine
| Excipient | Interaction/Compatibility Note | Parent Compound Studied | Citation |
|---|---|---|---|
| Citric Acid | Forms citrate esters via solid-state esterification; a major incompatibility. | Codeine Phosphate | researchgate.net, nih.gov, nih.gov |
| Povidone | Incompatible; causes darkening in ibuprofen/codeine formulations. | Codeine Phosphate | nih.gov |
| Croscarmellose Sodium | Incompatible; causes darkening in ibuprofen/codeine formulations. | Codeine Phosphate | nih.gov |
| Microcrystalline Cellulose | Generally considered compatible; used in commercial formulations. | Codeine Phosphate | bauschhealth.com, |
| Lactose | Generally considered compatible; used in commercial formulations. | Codeine Phosphate | bauschhealth.com, |
| Magnesium Stearate | Generally considered compatible; used in commercial formulations. | Codeine Phosphate | bauschhealth.com, |
Chemical Reactivity of this compound with Common Pharmaceutical Excipients
The stability and efficacy of a solid dosage form are fundamentally dependent on the compatibility of the active pharmaceutical ingredient (API) with the various excipients used in the formulation. Excipients, while often considered inert, can undergo chemical reactions with the API, leading to degradation of the drug, formation of impurities, and a potential impact on the product's performance. For this compound, understanding its chemical reactivity with common pharmaceutical excipients is crucial for developing a stable and robust formulation.
While specific research focusing exclusively on this compound is limited in publicly available literature, valuable insights can be drawn from studies on other codeine salts, such as codeine phosphate, and from general knowledge of drug-excipient interactions. These studies highlight potential incompatibilities that are likely relevant to this compound due to the shared reactive functional groups in the codeine molecule.
Key Research Findings:
Patented research into formulations containing codeine has identified several key incompatibilities. A significant finding is the incompatibility of codeine with the disintegrants croscarmellose sodium and povidone . nih.govgoogle.com Formulations containing these excipients were observed to darken over time, indicating a chemical interaction leading to degradation products. nih.govgoogle.com This discoloration suggests a potential Maillard-type reaction or other degradation pathways involving the amine group of the codeine molecule.
In the context of lubricant selection, while some formulations include magnesium stearate , studies on combination products have shown that it can present challenges. geneesmiddeleninformatiebank.nlgoogleapis.com For instance, in a formulation containing both ibuprofen and codeine, magnesium stearate was found to be incompatible with ibuprofen. nih.gov An alternative lubricant, sodium stearyl fumarate , was identified as a compatible option in this specific combination, resulting in stable tablets that did not exhibit discoloration. nih.govgoogle.com
Conversely, a study on a sensor for detecting codeine sulphate did not find significant interference from excipients such as silicon dioxide, povidone, cellulose, magnesium stearate, and croscarmellose. However, the context of this study was analytical detection rather than long-term pharmaceutical stability.
Commonly used excipients in marketed codeine-containing products include lactose, maize starch, microcrystalline cellulose, and magnesium stearate. geneesmiddeleninformatiebank.nlhres.cahres.ca The presence of these excipients in approved products suggests that under specific, well-controlled formulation conditions, compatibility can be achieved. However, this does not preclude the possibility of interactions under different circumstances, such as variations in moisture content or pH. For example, a study on a combination product of ibuprofen and codeine phosphate found that mannitol (B672) was a more suitable diluent than lactose or microcrystalline cellulose with regard to the final tablet's compressibility and disintegration properties. googleapis.com
Below is a summary of observed interactions based on available literature. It is important to note that these findings are primarily from studies on codeine phosphate or in combination products, and direct studies on this compound are scarce.
| Excipient | Excipient Type | Observed Interaction with Codeine/Formulation | Reference |
|---|---|---|---|
| Croscarmellose Sodium | Disintegrant | Incompatible; causes darkening of the formulation over time. | nih.govgoogle.com |
| Povidone | Binder/Disintegrant | Incompatible; causes darkening of the formulation over time. | nih.govgoogle.com |
| Magnesium Stearate | Lubricant | Potential for interaction. Found to be incompatible with ibuprofen in a combination product with codeine. | nih.govgoogleapis.com |
| Lactose | Diluent/Filler | Commonly used, but may be less optimal than other diluents like mannitol in specific formulations. Potential for Maillard reaction. | googleapis.com |
| Microcrystalline Cellulose | Diluent/Binder | Commonly used, but may be less optimal than mannitol in specific formulations regarding compressibility. | googleapis.com |
| Sodium Stearyl Fumarate | Lubricant | Identified as a compatible alternative to magnesium stearate in a codeine/ibuprofen formulation. | nih.govgoogle.com |
Regulatory Science Aspects and Quality Control in Research Settings
Analytical Method Validation for Research Applications
The quantification of codeine citrate (B86180) in research settings necessitates the use of validated analytical methods to ensure the reliability and accuracy of experimental data. High-performance liquid chromatography (HPLC) is a predominant technique for this purpose, often coupled with ultraviolet (UV) or mass spectrometry (MS) detection. mdpi.comresearchgate.net Method validation is performed in accordance with guidelines from bodies like the International Council for Harmonisation (ICH), ensuring that the analytical procedure is suitable for its intended purpose. core.ac.ukscienceopen.com
Key validation parameters for an analytical method for codeine citrate include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netcore.ac.uk Specificity ensures that the signal measured is unequivocally from this compound, without interference from other components like impurities or excipients. core.ac.uk Linearity is established by demonstrating a proportional relationship between the concentration of this compound and the analytical response over a defined range. researchgate.netremedypublications.com For instance, a validated HPLC method for paracetamol and codeine phosphate (B84403) demonstrated linearity for codeine phosphate in the range of 6-60 μg/ml. researchgate.net
Accuracy is determined by measuring the recovery of a known amount of this compound spiked into a sample matrix, with results typically expected to be within a certain percentage of the true value. researchgate.netcore.ac.uk Precision, encompassing both repeatability (intra-day) and intermediate precision (inter-day), is assessed by analyzing multiple samples at different concentrations over a short period and on different days to evaluate the method's reproducibility. core.ac.ukremedypublications.com The limit of detection (LOD) is the lowest concentration of this compound that can be reliably detected, while the limit of quantification (LOQ) is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. core.ac.uknih.gov
Various analytical techniques have been developed and validated for the determination of codeine, often in combination with other active ingredients. These include reverse-phase HPLC (RP-HPLC) with UV detection, gas chromatography-mass spectrometry (GC-MS), and capillary electrophoresis. mdpi.comnih.gov For example, an RP-HPLC method for the simultaneous determination of orphenadrine (B1219630) citrate and paracetamol was validated according to ICH guidelines, evaluating parameters like specificity, accuracy, precision, and linearity. core.ac.uk Similarly, a GC-MS method was validated for the simultaneous determination of morphine and codeine, showing satisfactory linearity, precision, and accuracy. nih.gov
Interactive Data Table: Key Validation Parameters for this compound Analysis
| Parameter | Description | Typical Acceptance Criteria (based on ICH guidelines) |
|---|---|---|
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. core.ac.uk | No interference at the retention time of the analyte. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. remedypublications.com | Correlation coefficient (r) or coefficient of determination (R²) ≥ 0.99. core.ac.uknih.gov |
| Accuracy | The closeness of test results to the true value. core.ac.uk | Typically 98-102% recovery for drug substance. researchgate.net |
| Precision | The degree of scatter between a series of measurements. core.ac.uk | Relative Standard Deviation (RSD) ≤ 2%. remedypublications.comnih.gov |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected. core.ac.uk | Signal-to-noise ratio of 3:1. nih.gov |
Reference Standards and Purity Assessment for Research Materials
The use of well-characterized reference standards is fundamental to the quality and reliability of research involving this compound. A reference standard is a highly purified compound used as a benchmark for analytical measurements and to confirm the identity and purity of a test sample. lgcstandards.com Pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) provide official reference standards for codeine and its salts. edqm.euuspnf.com These standards are accompanied by a Certificate of Analysis (CoA) that details their identity, purity, and other critical properties. lgcstandards.com
Purity assessment of this compound research materials is crucial to identify and quantify any impurities that may be present. Impurities can arise from the manufacturing process, degradation, or storage and can potentially affect the biological activity and safety of the compound. nih.gov Common impurities in codeine preparations can include related alkaloids such as morphine and thebaine, as well as synthetic byproducts. unodc.org For instance, acetylcodeine can be an impurity in illicitly produced heroin and is metabolized to codeine. mdpi.com Regulatory bodies like the FDA require the qualification of impurities in drug substances. fda.gov
A variety of analytical techniques are employed for purity assessment. HPLC is widely used for separating and quantifying impurities. eurekaselect.com Method validation for impurity testing includes demonstrating specificity for the main compound and its potential impurities, as well as determining the LOD and LOQ for each impurity. eurekaselect.com Other techniques like GC-MS can also be used for the identification and quantification of volatile impurities. nih.gov
The purity of a reference standard is typically determined by a mass balance approach, where the content of the main compound is calculated by subtracting the percentages of all identified impurities (including water and residual solvents) from 100%.
Interactive Data Table: Techniques for Purity Assessment of this compound
| Technique | Purpose | Information Provided |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of non-volatile impurities. eurekaselect.com | Purity percentage, identity and quantity of individual impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile and semi-volatile impurities. nih.gov | Identity of impurities based on mass-to-charge ratio and fragmentation patterns. |
| Karl Fischer Titration | Determination of water content. | Percentage of water in the material. |
| Thermogravimetric Analysis (TGA) | Measurement of weight loss upon heating. | Information on volatile components and thermal stability. |
Considerations for Preclinical Data Interpretation and Extrapolation
Interpreting and extrapolating preclinical data for this compound to human clinical scenarios is a complex process that requires careful consideration of several factors. Animal models are essential for initial investigations into the pharmacological and toxicological properties of drugs. mdpi.com However, there are inherent limitations in how well these models can predict human responses. cambridge.orgresearchgate.net
One of the most significant factors in the preclinical assessment of codeine is its metabolism. Codeine is a prodrug that is metabolized in the liver to its active form, morphine, primarily by the cytochrome P450 enzyme CYP2D6. nih.govwikipedia.org The activity of this enzyme varies significantly among individuals and populations due to genetic polymorphisms. nih.gov Some individuals are "poor metabolizers" and experience little analgesic effect from codeine, while "ultrarapid metabolizers" may be at increased risk of morphine toxicity. nih.govwikipedia.org This metabolic variability is a critical consideration when extrapolating preclinical findings, as standard laboratory animal strains may not fully represent the metabolic diversity seen in the human population. nih.gov
The choice of animal model is also crucial. Rodent models are commonly used in pain research, but they may not accurately replicate the subjective experience of pain in humans. mdpi.comcambridge.org Studies in animals have shown that codeine can cause delayed ossification in mice and increased resorption in rats at high doses. medsafe.govt.nz While these findings provide important toxicological information, their direct clinical relevance to humans must be carefully evaluated.
Furthermore, the endpoints measured in preclinical studies, which are often behavioral, may not directly translate to the complex emotional and cognitive aspects of conditions like pain and addiction in humans. researchgate.net The social and environmental factors that influence drug use and response in humans are also difficult to model in animals. nih.gov Therefore, while preclinical studies are a necessary component of drug development, a cautious and evidence-based approach is required when extrapolating the results to predict clinical outcomes in humans. mdpi.comfda.gov The translation from preclinical to clinical research is often challenging, with a high rate of failure for new pain therapeutics in early clinical trials. cambridge.org
Comparative Studies with Other Opioids in Preclinical Models
Comparison of Receptor Binding and Activation Profiles
Codeine, a phenanthrene (B1679779) alkaloid, functions as a selective agonist for the μ-opioid receptor (MOR), though its binding affinity is notably weaker compared to its primary metabolite, morphine. wikipedia.org The analgesic properties of codeine are largely attributed to its metabolic conversion to morphine, which is a more potent MOR agonist. wikipedia.orgmdpi.com Preclinical studies utilizing radioligand competition binding assays in brain membrane homogenates have consistently demonstrated this difference in affinity. mdpi.comzenodo.org
In comparative binding assays, codeine displays a significantly lower affinity for the human MOR than many other clinically utilized opioids. zenodo.org For instance, studies have categorized opioids into different groups based on their binding affinity (Ki), with codeine falling into the category of low affinity (Ki > 100 nM). zenodo.org In contrast, opioids like morphine, fentanyl, and hydromorphone exhibit much higher affinities. zenodo.org While codeine preferentially binds to the MOR, it also shows a minimal affinity for delta (δ) and kappa (κ) opioid receptors. mdpi.compainphysicianjournal.com
The activation profile of codeine at the MOR is also less robust than that of morphine. Studies using agonist-stimulated guanosine (B1672433) 5′-O-(3-[35S]thio)triphosphate ([35S]GTPγS) binding, a measure of G-protein activation, have shown that morphine produces a significantly greater maximal stimulation of the μ-receptor than codeine. capes.gov.br This difference in efficacy underscores the role of codeine as a prodrug. capes.gov.br However, certain congeners of codeine, such as hydrocodone and oxycodone, are more efficacious than codeine itself in activating μ-receptors, which may explain why their analgesic activity is not entirely dependent on O-demethylation. capes.gov.br
| Opioid Compound | Mean Ki (nM) |
|---|---|
| Codeine | 734.2 |
| Morphine | 1.168 |
| Tramadol (B15222) | 2478 |
| Oxycodone | 25.87 |
| Hydrocodone | 39.11 |
| Hydromorphone | 0.3654 |
| Fentanyl | 1.346 |
Data sourced from Volpe et al., 2011. zenodo.org
Differential Pharmacological Efficacy in Animal Models
The pharmacological efficacy of codeine citrate (B86180) has been compared to other opioids in various preclinical animal models, demonstrating significant differences in analgesic and other effects. fda.gov In rat models of neuropathic pain, such as spared nerve injury (SNI) and chronic constriction injury (CCI), the efficacy of codeine is markedly different from that of morphine and methadone. nih.gov While morphine and methadone robustly attenuate mechanical and cold allodynia in these models, codeine provides only minimal alleviation of mechanical hypersensitivity in SNI rats and has no significant effect in CCI rats. nih.gov However, in a rat model of central neuropathic pain resulting from spinal cord injury (SCI), codeine demonstrated significant attenuation of both mechanical and cold allodynia. nih.gov
In antitussive studies, the efficacy of codeine is often compared to morphine and ethylmorphine. In a dog model where coughing was induced by mechanical stimulation, the estimated effective intravenous dose for cough suppression was 3 mg/kg for codeine, compared to 0.5 mg/kg for morphine and 5 mg/kg for ethylmorphine. mpa.se In guinea pigs exposed to sulfur dioxide inhalation, the ED50 for total cough suppression for codeine was 8 mg/kg, while for ethylmorphine it was 13 mg/kg. mpa.se
Other preclinical studies have explored different pharmacological activities. In a chorioallantoic membrane (CAM) model using hens' eggs to study angiogenesis, codeine demonstrated strong antiangiogenic effects at high concentrations (10 µM and 1 µM), but weak effects at lower concentrations (0.1 µM). painphysicianjournal.com In comparison, morphine showed strong antiangiogenic effects at both 10 µM and 1 µM, while tramadol only had weak effects at the highest concentration tested. painphysicianjournal.com Studies in rats investigating the effects on local anesthesia found that adding codeine to a local anesthetic significantly increased the duration of the sensory block compared to the local anesthetic alone. scielo.br
| Opioid | Model | Effect on Mechanical/Cold Allodynia |
|---|---|---|
| Codeine | SNI (Peripheral) | Minimally alleviates mechanical hypersensitivity |
| Codeine | CCI (Peripheral) | No significant effect |
| Codeine | SCI (Central) | Robustly attenuates |
| Morphine | SNI & CCI (Peripheral) | Attenuates |
| Morphine | SCI (Central) | Robustly attenuates |
| Methadone | SNI & CCI (Peripheral) | Attenuates |
| Methadone | SCI (Central) | Robustly attenuates |
Data sourced from Erichsen et al., 2005. nih.gov
Impact of Chemical Structure Variations on Preclinical Profiles
The preclinical profile of an opioid is profoundly influenced by its chemical structure. Codeine belongs to the 4,5-epoxymorphinan class of phenanthrene alkaloids. nih.gov Its structure differs from morphine only by the methylation of the phenolic hydroxyl group at the C-3 position (3-methoxy group instead of a 3-hydroxyl group). wikipedia.org This single modification dramatically reduces its affinity for the mu-opioid receptor and is the reason it must be O-demethylated to morphine to exert significant analgesia. capes.gov.br In general, morphine-like compounds with a 3-hydroxyl group are 30- to 100-fold more potent at the μ-receptor than their 3-methoxy analogs like codeine. capes.gov.br
Modifications at other positions on the morphinan (B1239233) skeleton also lead to significant changes in preclinical profiles.
C-6 Position: The presence of a 6-hydroxyl group, as seen in codeine and morphine, has been associated with a higher incidence of certain side effects in preclinical observations compared to compounds like hydromorphone or oxycodone, which have a keto group at this position. painphysicianjournal.com Saturation of the 7,8-double bond in ring C, which converts codeine to dihydrocodeine, results in a compound that is more efficacious than codeine at activating μ-receptors. capes.gov.brnih.gov
C-14 Position: The introduction of a hydroxyl or methoxy (B1213986) group at the C-14 position can significantly enhance receptor affinity and agonist activity. mdpi.com For instance, 14-O-methylation of the morphinan structure enhances affinity not only for MOR but also for DOR and KOR. mdpi.com
N-17 Substituent: Variation of the N-substituent can convert an agonist into an antagonist. For example, replacing the N-methyl group of morphine with an N-allyl group produces the antagonist nalorphine. A similar modification on related structures can lead to compounds with potential antagonist properties. nih.gov In preclinical studies, removal of the N-methyl group from codeine congeners did not affect efficacy or potency at μ-receptors, whereas for morphine congeners, this change generally increased efficacy but decreased potency. capes.gov.br
Future Research Directions and Unexplored Avenues
Elucidation of Residual Mechanistic Ambiguities
Although the general mechanism of codeine is understood, nuances regarding its action and that of its metabolites remain subjects of investigation. drugbank.commdpi.com Codeine itself is a weak agonist for the µ-opioid receptor (MOR). wikipedia.org Its analgesic effects have long been attributed primarily to its metabolic conversion to morphine by the cytochrome P450 enzyme CYP2D6. medsafe.govt.nztga.gov.aunih.gov Morphine is a significantly more potent MOR agonist. mdpi.com However, the idea that morphine is solely responsible for codeine's effects has been questioned, as only about 5-10% of codeine is actually converted to morphine. drugbank.commdpi.com
Development of Novel Codeine Derivatives with Tailored Preclinical Profiles
The development of new chemical entities based on the codeine structure is a key area of research aimed at creating analgesics with improved properties, such as enhanced efficacy and a more favorable side effect profile. nih.gov Medicinal chemists have historically modified the morphine and codeine scaffolds at various positions to alter their pharmacological activity. mdpi.comnih.gov
Future efforts will continue this work, focusing on creating derivatives with tailored preclinical profiles. nih.gov This involves synthesizing new analogues by modifying different parts of the codeine molecule, such as ring A, ring C, and the N-17 moiety. mdpi.comnih.gov For example, research into 6β-acylamides of codeine has been explored. mdpi.com The goal is to develop compounds that may act as potent opioid agonists or antagonists with potentially fewer undesirable effects like respiratory depression or addiction potential. nih.gov The synthesis of thebaine from codeine also presents a pathway to creating other medically important opioids, including antagonists. clockss.org The development of triazole-tethered derivatives of nor-codeine is another example of creating novel compounds with potential analgesic properties. nih.gov
Advanced Computational Modeling for Predictive Pharmacology
Computational modeling is becoming an indispensable tool in drug discovery and development, offering a way to predict the pharmacological properties of compounds and reduce the time and cost of research. ebm-journal.org For codeine and its derivatives, advanced computational methods are being used to predict their interaction with opioid receptors and their metabolic fate. nih.govosti.gov
Physiologically based pharmacokinetic (PBPK) modeling, for example, can simulate how codeine and its metabolites are processed in the body, taking into account genetic variations like CYP2D6 polymorphisms. frontiersin.orgresearchgate.netnih.gov These models can predict the plasma concentrations of morphine in individuals with different metabolic phenotypes, helping to anticipate the drug's effects. researchgate.netnih.gov
Furthermore, machine learning and deep learning algorithms are being employed to build predictive models for µ-opioid receptor binding affinity. ebm-journal.orgnih.gov By training these models on large datasets of known opioid compounds, researchers can virtually screen new codeine derivatives to prioritize those with the highest potential for desired activity before undertaking expensive and time-consuming laboratory synthesis and testing. nih.govbiorxiv.org Techniques like molecular docking are also used to simulate the binding of codeine derivatives to the active site of the µ-opioid receptor, providing insights into structure-activity relationships. osti.govnrfhh.com
Integration of Omics Technologies in Preclinical Research
The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a systems-level understanding of the biological effects of drugs like codeine citrate (B86180). tandfonline.comresearchgate.net These technologies are crucial for moving beyond a single target/single pathway view to a more holistic appreciation of a drug's impact.
Pharmacogenomics is particularly relevant to codeine, given the well-established role of genetic polymorphisms in the CYP2D6 enzyme in determining its metabolic rate. medsafe.govt.nzsonicgenetics.com.au Genotyping for CYP2D6 can identify individuals who are poor, intermediate, extensive, or ultra-rapid metabolizers, which has significant implications for the efficacy and safety of codeine treatment. medsafe.govt.nzaap.org Future research will likely expand the use of pharmacogenomic testing to personalize therapy. sonicgenetics.com.au Beyond CYP2D6, other genes involved in opioid metabolism and response, such as those coding for UGT2B7 and CYP3A4, are also areas of interest. pharmgkb.orgnih.gov
Proteomics and metabolomics can provide detailed snapshots of the changes in protein and metabolite levels in response to codeine administration. This can help to identify biomarkers of drug effect and toxicity and to further unravel the complex downstream signaling pathways activated by opioid receptor binding. researchgate.net By combining these omics platforms with bioinformatics, a more comprehensive picture of the molecular mechanisms underlying codeine's effects can be constructed. researchgate.net
Q & A
Q. How can computational modeling predict this compound’s interactions with opioid receptors?
- Methodological Answer : Perform molecular docking simulations (e.g., AutoDock Vina) using receptor crystal structures (e.g., μ-opioid receptor PDB ID: 4DKL). Calculate binding free energies (ΔG) and compare with experimental IC50 values. Validate models with mutagenesis data highlighting critical residues (e.g., Asp147, Lys233) .
Hypothesis Development
Q. What strategies are effective for formulating testable hypotheses about this compound’s dual role in pain relief and cough suppression?
- Methodological Answer : Conduct a systematic literature review to identify mechanistic gaps (e.g., differential δ-opioid vs. κ-opioid receptor activation). Propose hypotheses such as, “this compound’s antitussive effect is mediated by central σ-1 receptors, independent of its analgesic pathway.” Design in vitro receptor-binding assays and in vivo cough models to test this .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
